ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C29H23N3O8 and its molecular weight is 541.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O7, with a molecular weight of approximately 451.4 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H21N3O7 |
Molecular Weight | 451.4 g/mol |
CAS Number | 899993-05-6 |
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. The structural features of this compound may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is critical in cancer therapy as it promotes programmed cell death in malignant cells.
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial properties against various bacterial strains.
- Efficacy Against Pathogens : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the dioxole structure is believed to play a crucial role in enhancing membrane permeability and disrupting bacterial cell walls.
Neuropharmacological Effects
Research indicates potential neuropharmacological effects of this compound class. The interaction with central nervous system (CNS) receptors could suggest applications in treating anxiety or depression.
- Binding Affinity : Preliminary binding studies show that derivatives with similar structures exhibit high affinity for GABA receptors, which are pivotal in mediating anxiolytic effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural components:
Structural Feature | Biological Activity |
---|---|
Benzo[d][1,3]dioxole moiety | Anticancer and antimicrobial properties |
Dioxo group | Enhances binding affinity to target proteins |
Acetamido group | Improves solubility and bioavailability |
Case Study 1: Anticancer Screening
In a study involving various derivatives of benzofuro-pyrimidines, this compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant decrease in cell viability at concentrations above 10 µM.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating robust antimicrobial activity.
Properties
CAS No. |
892359-74-9 |
---|---|
Molecular Formula |
C29H23N3O8 |
Molecular Weight |
541.516 |
IUPAC Name |
ethyl 4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H23N3O8/c1-2-37-28(35)18-8-10-19(11-9-18)30-24(33)15-31-25-20-5-3-4-6-21(20)40-26(25)27(34)32(29(31)36)14-17-7-12-22-23(13-17)39-16-38-22/h3-13H,2,14-16H2,1H3,(H,30,33) |
InChI Key |
WNNRRPQUEJXLON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.